molecular formula C17H14ClNO2 B10821562 3-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium

3-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium

Cat. No.: B10821562
M. Wt: 299.7 g/mol
InChI Key: FXOVKEUUTXBOJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-175 involves the reaction of 4-chloronaphthalene with 2-(pyridin-1-yl)ethanol in the presence of a suitable base and solvent. The reaction conditions typically include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide or dimethyl sulfoxide

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of DL-175 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DL-175 undergoes several types of chemical reactions, including:

    Oxidation: Conversion to its corresponding oxide form

    Reduction: Reduction of the nitro group to an amine

    Substitution: Halogen substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst

Major Products Formed

Scientific Research Applications

DL-175 has a wide range of scientific research applications, including:

Mechanism of Action

DL-175 exerts its effects by selectively activating the GPR84 receptor. This activation leads to:

Comparison with Similar Compounds

Similar Compounds

    6-n-octylaminouracil (6-OAU): Another GPR84 agonist with different signaling bias

    Diindolylmethane: A non-lipid agonist for GPR84

    Embelin: A natural product that acts as a GPR84 agonist

Uniqueness of DL-175

DL-175 is unique due to its selective and biased agonistic activity towards GPR84. Unlike other agonists, DL-175 has been shown to induce distinct functional effects in immune cells, making it a valuable tool for studying GPR84-mediated immune responses .

Properties

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

3-[2-(4-chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C17H14ClNO2/c18-16-7-8-17(15-6-2-1-5-14(15)16)21-11-9-13-4-3-10-19(20)12-13/h1-8,10,12H,9,11H2

InChI Key

FXOVKEUUTXBOJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OCCC3=C[N+](=CC=C3)[O-]

Origin of Product

United States

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